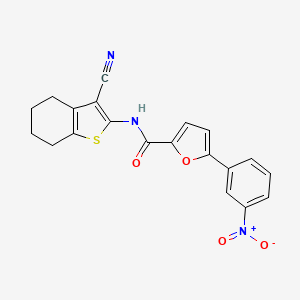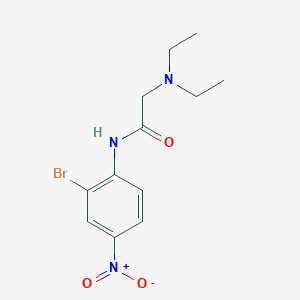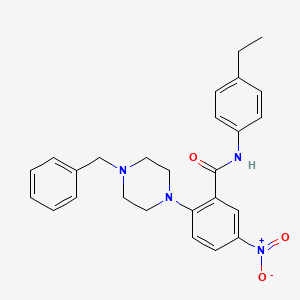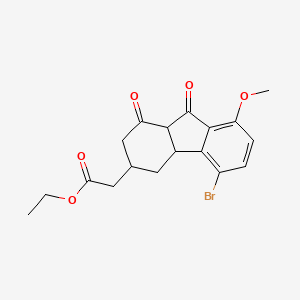![molecular formula C21H24O6 B4085558 ethyl 3-{4-methyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}propanoate](/img/structure/B4085558.png)
ethyl 3-{4-methyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}propanoate
Vue d'ensemble
Description
Ethyl 3-{4-methyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}propanoate is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known by the chemical name MK-2866 or Ostarine. It belongs to a class of compounds called selective androgen receptor modulators (SARMs), which are being investigated as potential treatments for a variety of medical conditions.
Mécanisme D'action
The mechanism of action of ethyl 3-{4-methyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}propanoate involves its binding to androgen receptors in the body. This binding activates a cascade of cellular signaling pathways that ultimately lead to an increase in muscle mass and bone density. Unlike traditional androgen therapies, this compound like this compound are designed to be selective in their binding, meaning they target only specific tissues and organs in the body.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects in the body. These effects include an increase in muscle mass and strength, improved bone density, and a reduction in body fat. Additionally, this compound has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using ethyl 3-{4-methyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}propanoate in lab experiments is its selectivity for androgen receptors. This allows researchers to target specific tissues and organs in the body, reducing the risk of unwanted side effects. Additionally, the compound has been shown to have good oral bioavailability, meaning it can be taken orally and still have a therapeutic effect.
One limitation of using this compound in lab experiments is its relatively short half-life. This means that the compound is quickly metabolized and eliminated from the body, making it difficult to maintain therapeutic levels over an extended period of time. Additionally, there is still much to be learned about the long-term effects of this compound like this compound, and more research is needed to fully understand their safety and efficacy.
Orientations Futures
There are many potential future directions for research on ethyl 3-{4-methyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}propanoate and other this compound. One area of interest is their potential use in the treatment of age-related muscle loss and osteoporosis. Additionally, this compound may have applications in the treatment of a variety of other medical conditions, including cancer cachexia, hypogonadism, and muscle wasting associated with chronic diseases such as HIV/AIDS. Further research is needed to fully explore these potential applications and to better understand the safety and efficacy of this compound like this compound.
Applications De Recherche Scientifique
Ethyl 3-{4-methyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}propanoate has been studied for its potential applications in scientific research. One area of interest is its ability to selectively bind to androgen receptors in the body. Androgen receptors are proteins that play a role in the development and maintenance of male characteristics, such as muscle mass and bone density. By selectively targeting these receptors, this compound like this compound may be able to provide the benefits of traditional androgen therapies without the unwanted side effects.
Propriétés
IUPAC Name |
ethyl 3-[4-methyl-2-oxo-7-(2-oxocyclohexyl)oxychromen-3-yl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O6/c1-3-25-20(23)11-10-16-13(2)15-9-8-14(12-19(15)27-21(16)24)26-18-7-5-4-6-17(18)22/h8-9,12,18H,3-7,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEGBQXIPFEMDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OC3CCCCC3=O)OC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-ethyl-6-methylphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4085476.png)

![7-(difluoromethyl)-3-[(2,6-dimethyl-1-piperidinyl)carbonyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4085483.png)
![N-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]isoquinoline-5-carboxamide](/img/structure/B4085488.png)
![N-(2-{[(3-chlorophenyl)amino]carbonyl}-4-iodophenyl)-2-furamide](/img/structure/B4085496.png)
![2'-(4-bromophenyl)-5',5'-dimethyl-1,3-dihydro-4'H-spiro[indene-2,3'-pyran]-4',6'(5'H)-dione](/img/structure/B4085498.png)


![2,4-dichloro-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B4085527.png)
![N-{[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B4085535.png)

![7-amino-11-tert-butyl-4-methoxy-9,10,11,12-tetrahydro-6H-chromeno[3,4-c]quinolin-6-one](/img/structure/B4085553.png)
![N,N-diethyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoacetamide](/img/structure/B4085569.png)
